REACTION_CXSMILES
|
[Sn](Cl)Cl.[Br:4][C:5]1[CH:14]=[CH:13][C:8]([NH:9][CH:10]([CH3:12])[CH3:11])=[C:7]([N+:15]([O-])=O)[CH:6]=1.[OH-].[Na+]>C(O)C>[Br:4][C:5]1[CH:6]=[C:7]([NH2:15])[C:8]([NH:9][CH:10]([CH3:11])[CH3:12])=[CH:13][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(NC(C)C)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture may be heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an appropriate time (such as 4 hr)
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
may be filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer may be washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue may be purified by any appropriate method
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=CC1)NC(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 513 mg | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |